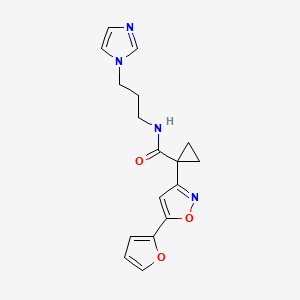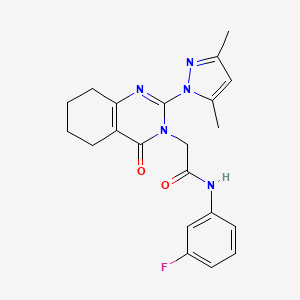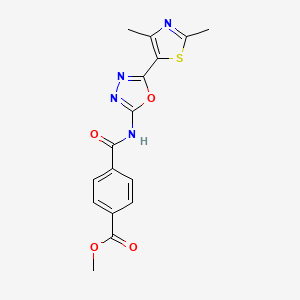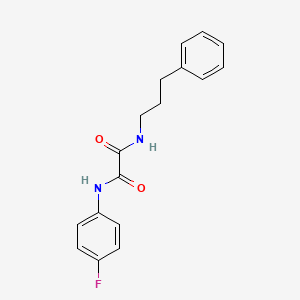![molecular formula C15H17N5O3S B2649557 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351632-12-6](/img/structure/B2649557.png)
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzothiazole ring, a methylamino group, an acetamide group, and an oxadiazole ring . It is part of a class of compounds that have been studied for their potential pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at high temperatures . For instance, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring and an oxadiazole ring, both of which are five-membered heterocyclic rings . The benzothiazole ring contains a sulfur atom and a nitrogen atom, while the oxadiazole ring contains two nitrogen atoms and an oxygen atom . The compound also contains a methoxy group attached to the benzothiazole ring and a methylamino group linking the two rings .
Applications De Recherche Scientifique
Antibacterial and Antitumor Properties
Research has demonstrated the potential of compounds similar to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide in exhibiting significant antibacterial and antitumor activities. For instance, derivatives of 1,3,4-oxadiazole, which structurally relate to the compound , have shown notable antibacterial activity against Salmonella typhi (Salama, 2020). Additionally, some derivatives have been identified as potential chemotherapeutic agents due to their cytotoxic and antimicrobial properties, particularly against human tumor cell lines like A549 lung and MCF7 breast cancer (Kaya et al., 2017).
Antiparasitic and Antifungal Applications
Another study has reported the synthesis and evaluation of certain 4-thiazolidinones containing benzothiazole moiety, similar to the compound , revealing their antitumor activities. These compounds showed promising results against a variety of cancer cell lines (Havrylyuk et al., 2010). Furthermore, derivatives of 1,3,4-oxadiazole and benzothiazole have been found to exhibit fungicidal activity, highlighting their potential in antifungal applications (Siddiqui et al., 2006).
Photodynamic Therapy and Receptor Antagonism
Additionally, certain compounds with structures similar to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020). Additionally, some derivatives have been utilized as antagonists for human adenosine receptors, indicating their possible applications in drug development for various diseases (Cheung et al., 2010).
Orientations Futures
Future research could focus on further elucidating the biological activities of this compound and similar compounds, as well as optimizing their synthesis. Given the wide range of biological activities exhibited by similar compounds, this compound could potentially be a valuable tool in the development of new therapeutic agents .
Propriétés
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-9-17-13(23-19-9)7-16-12(21)8-20(2)15-18-14-10(22-3)5-4-6-11(14)24-15/h4-6H,7-8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFDWRRDIWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)
![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)


![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2649497.png)